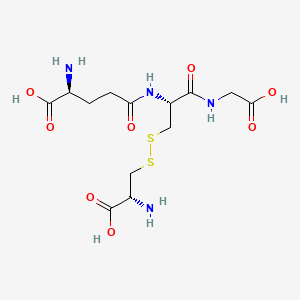

L-Cysteine-glutathione Disulfide

Vue d'ensemble

Description

Le disulfure de L-cystéine-glutathion est un dérivé du glutathion, un tripeptide endogène composé de glutamate, de cystéine et de glycine. Ce composé est formé par l'oxydation du glutathion libre, ce qui entraîne une liaison disulfure entre le glutathion et la L-cystéine . Il joue un rôle crucial dans l'homéostasie redox cellulaire et a été démontré qu'il protège contre le stress oxydatif et l'hépatotoxicité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le disulfure de L-cystéine-glutathion peut être synthétisé par l'oxydation du glutathion en présence de L-cystéine. La réaction implique généralement des agents oxydants doux et des conditions contrôlées pour assurer la formation de la liaison disulfure sans sur-oxydation .

Méthodes de production industrielle : La production industrielle du disulfure de L-cystéine-glutathion utilise souvent des méthodes de synthèse enzymatique. Cela implique l'utilisation d'acide L-glutamique, de L-cystéine et de glycine comme substrats, ainsi que de la glutathion synthétase de la levure et de l'ATP comme catalyseur . Cette méthode garantit une pureté et un rendement élevés du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le disulfure de L-cystéine-glutathion subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former des états d'oxydation plus élevés.

Réduction : Il peut être réduit à nouveau en ses thiols constitutifs, le glutathion et la L-cystéine.

Substitution : Il peut participer à des réactions de substitution où la liaison disulfure est échangée avec d'autres composés contenant des thiols.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants doux comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le dithiothréitol pour la réduction .

Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent le glutathion réduit, la L-cystéine et divers disulfures mixtes en fonction du thiol substituant .

4. Applications de la recherche scientifique

Le disulfure de L-cystéine-glutathion a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le disulfure de L-cystéine-glutathion exerce ses effets principalement par son rôle dans le maintien de l'équilibre redox cellulaire. Il agit comme un tampon redox, participant à des réactions d'échange thiol-disulfure qui régulent l'état redox des protéines et d'autres composants cellulaires . Ce composé piège également directement les espèces réactives de l'oxygène, protégeant les cellules des dommages oxydatifs .

Composés similaires :

Glutathion (GSH) : La forme réduite du glutathion, qui agit comme un antioxydant majeur dans les cellules.

Disulfure de glutathion (GSSG) : La forme oxydée du glutathion, qui forme une liaison disulfure entre deux molécules de glutathion.

Cystéine : Un acide aminé contenant un thiol qui est un précurseur du glutathion.

Unicité : Le disulfure de L-cystéine-glutathion est unique en ce qu'il combine les propriétés du glutathion et de la cystéine, ce qui lui permet de participer à une plus large gamme de réactions redox et de fournir une protection accrue contre le stress oxydatif .

Applications De Recherche Scientifique

L-Cysteine-glutathione disulfide has a wide range of scientific research applications:

Mécanisme D'action

L-Cysteine-glutathione disulfide exerts its effects primarily through its role in maintaining cellular redox balance. It acts as a redox buffer, participating in thiol-disulfide exchange reactions that regulate the redox state of proteins and other cellular components . This compound also directly scavenges reactive oxygen species, protecting cells from oxidative damage .

Comparaison Avec Des Composés Similaires

Glutathione (GSH): The reduced form of glutathione, which acts as a major antioxidant in cells.

Glutathione disulfide (GSSG): The oxidized form of glutathione, which forms a disulfide bond between two glutathione molecules.

Cysteine: A thiol-containing amino acid that is a precursor to glutathione.

Uniqueness: L-Cysteine-glutathione disulfide is unique in that it combines the properties of both glutathione and cysteine, allowing it to participate in a broader range of redox reactions and providing enhanced protection against oxidative stress .

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRXZEPOHPEEAS-FXQIFTODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13081-14-6 | |

| Record name | Cysteine-glutathione disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine-glutathione disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE-GLUTATHIONE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89TEL00G6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

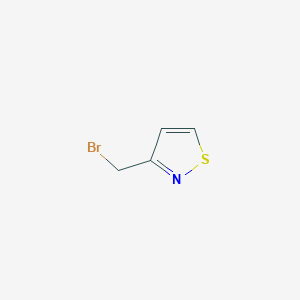

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

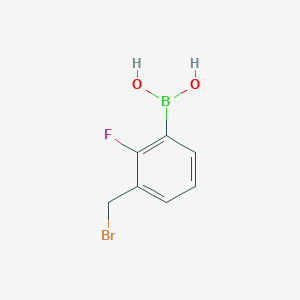

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Bromomethyl)-5-fluorophenyl]boronic acid](/img/structure/B8017925.png)

![Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt](/img/structure/B8017975.png)